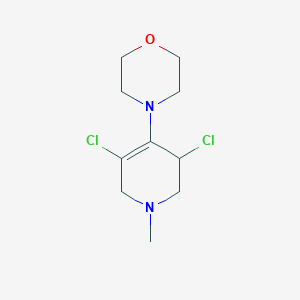
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is a chemical compound that belongs to the class of oxepanes. Oxepanes are seven-membered cyclic ethers containing one oxygen atom. This compound is characterized by its specific stereochemistry, with the (5R,7R) configuration indicating the spatial arrangement of the substituents on the oxepane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring into other cyclic structures.
Substitution: Substitution reactions can introduce new substituents onto the oxepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the ring.
科学的研究の応用
Chemistry
In chemistry, (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its structure can help elucidate the mechanisms of enzyme-substrate interactions and the role of stereochemistry in biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets. The pathways involved in its action may include signal transduction, metabolic processes, or other cellular mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds to (5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one include other oxepanes with different substituents and stereochemistry. Examples include:
- (5S,7S)-5-methyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-ethyl-7-(2-methylpropyl)oxepan-2-one
- (5R,7R)-5-methyl-7-(2-ethylpropyl)oxepan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isobutyl groups. These structural features influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different physical properties, such as solubility, melting point, and stability, as well as distinct biological effects.
特性
| 189291-35-8 | |
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
(5R,7R)-5-methyl-7-(2-methylpropyl)oxepan-2-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-10-7-9(3)4-5-11(12)13-10/h8-10H,4-7H2,1-3H3/t9-,10-/m1/s1 |
InChIキー |
XUCJPXQLVVKIQQ-NXEZZACHSA-N |
異性体SMILES |
C[C@@H]1CCC(=O)O[C@@H](C1)CC(C)C |
正規SMILES |
CC1CCC(=O)OC(C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)



![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)

